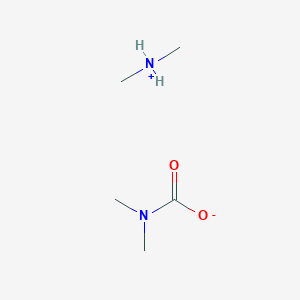

dimethylazanium;N,N-dimethylcarbamate

Description

Conceptual Framework and Significance in Chemical Sciences

Conceptually, dimethylazanium (B1225679);N,N-dimethylcarbamate is an ammonium (B1175870) carbamate (B1207046) salt. Its formation is a classic acid-base reaction where carbamic acid, formed from the nucleophilic attack of dimethylamine (B145610) on carbon dioxide, is deprotonated by a second equivalent of the basic dimethylamine. mdpi.com The resulting product is an ionic species composed of the dimethylazanium cation ([ (CH₃)₂NH₂ ]⁺) and the N,N-dimethylcarbamate anion ([ (CH₃)₂NCOO ]⁻). researchgate.net

The significance of this compound in chemical sciences is multifaceted. It is recognized as a distillable ionic liquid, which can be used as both a solvent and a reaction medium. researchgate.netsigmaaldrich.com This dual role is valuable in the pursuit of greener chemistry. Furthermore, it serves as a safe and manageable source of its constituent components—dimethylamine, carbon dioxide, or the N,N-dimethylcarbamate anion—for use in organic synthesis. researchgate.net Its applications include the synthesis of various organic molecules, such as calixarene-based fluorophores and monoarylidene cyclopentanones. sigmaaldrich.com

Historical Development of Research Perspectives on Reactive Amine-Carbamate Systems

The study of reactive amine-carbamate systems originates from the fundamental understanding that carbon dioxide reacts rapidly with primary and secondary amines to form ammonium salts of carbamic acids. nih.gov Early investigations focused on the equilibrium of this reaction. For instance, in the mid-20th century, the chemical exchange reaction between amine carbamates and carbon dioxide was studied for applications such as the concentration of Carbon-13 isotopes, demonstrating a sophisticated grasp of the system's dynamics. epa.gov

Over time, the perspective on these systems has evolved significantly. Initially viewed as simple acid-base adducts, compounds like dimethylazanium;N,N-dimethylcarbamate began to be investigated for more complex functional roles. Research explored their potential as electrolytes in electrochemical synthesis. researchgate.net A pivotal shift occurred with the recognition of these adducts as "distillable ionic liquids," which expanded their utility into roles as catalysts and recyclable reaction media. researchgate.net This progression marks a move from understanding a basic chemical reaction to harnessing its products as advanced materials with specific, valuable applications in synthesis and catalysis. researchgate.netresearchgate.net

Scope and Academic Relevance in Contemporary Mechanistic Chemistry

In modern mechanistic chemistry, this compound and related amine-carbamate systems are of considerable academic interest, primarily due to their role in carbon dioxide utilization and catalysis.

CO₂ Activation and Capture: The reversible formation of the amine-carbamate adduct is the cornerstone of amine-based CO₂ capture technologies. nih.gov Contemporary research focuses on the mechanistic details of this equilibrium, including the kinetics and thermodynamics of both the formation and decomposition of the carbamate. mdpi.comnih.gov Understanding these mechanisms is crucial for designing more efficient systems for industrial CO₂ scrubbing, as carbamate formation is associated with a faster absorption rate. nih.gov

Catalysis and Synthesis: The compound has been investigated as a catalyst and medium for atom-economical reactions. researchgate.net Mechanistic studies seek to elucidate how DIMCARB facilitates reactions, such as the synthesis of α,β-unsaturated ketones. researchgate.net The underlying amine-CO₂ reaction is also central to modern methods for synthesizing organic carbamates (urethanes), which avoid the use of highly toxic reagents like isocyanates. acs.org Mechanistic investigations in this area explore how bases and catalysts mediate the reaction of the in-situ-formed carbamate salt with electrophiles to yield the desired products. acs.org

Structural and Reactivity Studies: Advanced analytical techniques, such as single-crystal X-ray diffraction, have been employed to study the solid-state structure of this compound. These studies have revealed that the salt crystallizes as dimers stabilized by hydrogen bonding between the ions. researchgate.net This structural information is vital for understanding the compound's physical properties and stability. Furthermore, the broader reactivity of the carbamate functional group, particularly its hydrolysis, is a subject of ongoing mechanistic inquiry, with studies showing complex pathways that can involve tetrahedral intermediates. researchgate.net

Properties

Molecular Formula |

C5H14N2O2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

dimethylazanium;N,N-dimethylcarbamate |

InChI |

InChI=1S/C3H7NO2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 |

InChI Key |

JIYXHCMRGZVYMA-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]C.CN(C)C(=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Formation and Dissociation

Chemical Equilibrium Dynamics in Precursor Systems

The interaction between dimethylamine (B145610), a secondary amine, and carbon dioxide is a reversible reaction that leads to the formation of carbamate (B1207046) species. The position of the chemical equilibrium is sensitive to the reaction conditions and the stoichiometry of the reactants.

The reaction between dimethylamine and CO₂ establishes an equilibrium that can lead to different products depending on the conditions. In anhydrous environments, the primary product is dimethylamine carbamate. chemcess.com However, theoretical studies in the gas phase indicate the formation of N,N-dimethylcarbamic acid, ((CH₃)₂NCOOH), as the ultimate product of the reaction between a single CO₂ molecule and DMA clusters. nih.govnih.gov

The fundamental reaction can be represented as: 2 (CH₃)₂NH + CO₂ ⇌ [(CH₃)₂NH₂]⁺[(CH₃)₂NCOO]⁻

This equilibrium involves the reaction of two molecules of dimethylamine with one molecule of carbon dioxide to form the ion pair, dimethylazanium (B1225679);N,N-dimethylcarbamate. One molecule of DMA acts as a nucleophile, attacking the carbon atom of CO₂, while the second DMA molecule acts as a base, accepting a proton.

The stoichiometric ratio of the reactants, specifically the clustering of dimethylamine molecules, has a significant impact on the reaction's energetics and the resulting equilibrium state. nih.govnih.gov Theoretical investigations have shown that the size of the DMA cluster is a key parameter in modulating the conversion of CO₂. nih.govnih.gov

The reaction has been studied for different DMA cluster sizes:

R1: (CH₃)₂NH + CO₂ → (CH₃)₂NCOOH

R2: [(CH₃)₂NH]₂ + CO₂ → (CH₃)₂NCOOH + (CH₃)₂NH

R3: [(CH₃)₂NH]₃ + CO₂ → (CH₃)₂NCOOH + [(CH₃)₂NH]₂

As the number of DMA molecules in the cluster increases from monomer to trimer, the energy barrier for the rate-limiting step of the reaction significantly decreases. nih.govnih.gov This suggests that a higher concentration or clustering of dimethylamine shifts the equilibrium towards the product side, transforming a slow reaction into a more viable and instantaneous one. nih.govnih.gov Specifically, the reaction involving a DMA trimer results in carbamic acid hydrogen-bonded with a DMA dimer as the unique product. nih.govnih.gov

Reaction Pathways and Intermediate Species Analysis

The formation of the N,N-dimethylcarbamate anion from dimethylamine and CO₂ proceeds through a multi-step pathway involving key intermediate species. The most widely accepted model for this class of reactions is the zwitterion mechanism. utwente.nlresearchgate.net

The reaction is initiated by a nucleophilic attack of the lone pair of electrons on the nitrogen atom of dimethylamine on the electrophilic carbon atom of the CO₂ molecule. researchgate.net This initial step leads to the formation of a zwitterionic intermediate. utwente.nlresearchgate.net Following the formation of this intermediate, a base present in the solution abstracts the proton from the nitrogen atom, leading to the formation of the stable carbamate anion. utwente.nl A second molecule of dimethylamine typically serves as this base.

Zwitterion Formation: (CH₃)₂NH + CO₂ ⇌ (CH₃)₂N⁺HCOO⁻

Deprotonation: (CH₃)₂N⁺HCOO⁻ + B ⇌ (CH₃)₂NCOO⁻ + BH⁺ (where B is a base, e.g., (CH₃)₂NH)

Theoretical studies have further refined this pathway, indicating that the first species formed is a tetrel-bonded complex that binds the CO₂ molecule, causing it to bend slightly. nih.gov This pre-activation complex then proceeds through transition states to form the final products. nih.gov

Kinetic Studies of Formation and Regeneration

Kinetic studies provide quantitative insights into the rates of formation and dissociation of carbamates. The stopped-flow technique is a common experimental method used to measure the fast reaction rates between CO₂ and amines. bohrium.comicm.edu.pl These studies typically measure pseudo-first-order rate constants under conditions where the amine concentration is in large excess compared to CO₂. bohrium.comicm.edu.pl

The reaction order in amine is an important kinetic parameter. For many secondary amines, the reaction order is found to be between 1 and 2, which supports the zwitterion mechanism where a second amine molecule is involved in the deprotonation step. bohrium.com

The table below presents kinetic data for the reaction of CO₂ with 3-(dimethylamino)-1-propylamine (DMAPA), an amine containing both primary and tertiary amino groups, which provides a comparative context for understanding the reactivity of amine structures. The data was correlated using both the Zwitterion and termolecular mechanisms. bohrium.com

| Amine System | Temperature (K) | Amine Concentration (mol·m⁻³) | Second-Order Rate Constant, k₂ (m³·mol⁻¹·s⁻¹) | Activation Energy, Eₐ (kJ·mol⁻¹) |

|---|---|---|---|---|

| Aqueous DMAPA | 298.15 | 40 - 150 | 9.70 | 39.47 |

| 303.15 | 12.20 | |||

| 308.15 | 15.40 | |||

| 313.15 | 19.30 |

Data sourced from kinetic studies on 3-(dimethylamino)-1-propylamine (DMAPA) reacting with CO₂. bohrium.com

The reaction rate is observed to increase with both temperature and amine concentration. bohrium.comicm.edu.pl The activation energy provides a measure of the temperature sensitivity of the reaction rate. For comparison, the activation energy for aqueous DMAPA (39.47 kJ·mol⁻¹) is lower than that of monoethanolamine (MEA) (46.6 kJ·mol⁻¹), indicating a faster reaction rate for DMAPA under similar conditions. bohrium.com

Reaction Rate Determination and Kinetic Models

The reaction between carbon dioxide and dimethylamine clusters has been investigated theoretically to determine the kinetics of the formation of the resulting carbamic acid, a key step in the formation of the dimethylazanium;N,N-dimethylcarbamate salt. nih.gov Computational studies have shown that the reaction mechanism and its rate are highly dependent on the number of dimethylamine molecules involved. nih.gov

For the reaction of a single dimethylamine molecule with CO2, the process is predicted to be very slow, with a calculated rate constant that is close to zero. nih.gov However, the presence of additional dimethylamine molecules acts as a catalyst, significantly increasing the reaction rate. nih.gov When a second dimethylamine molecule is involved, the reaction proceeds through three transition states, with a notably higher rate constant. nih.gov The assistance of a third amine molecule further decreases the activation barrier for the rate-limiting step, leading to a substantial increase in the rate constant. nih.gov

The kinetics of this reaction can be described by the zwitterion mechanism, where the amine reacts with CO2 to form a zwitterionic intermediate, which is then deprotonated by a base (another amine molecule) to form the carbamate. utwente.nl Another model that can be applied is the termolecular mechanism. utwente.nl

Table 1: Theoretical Rate Constants for the Reaction of CO2 with Dimethylamine (DMA) Clusters

| Reactants | Rate-Limiting Step | Calculated Rate Constant (k) at 298 K |

|---|---|---|

| CO2 + DMA-monomer | Formation of carbamic acid | ~ 0 s⁻¹ nih.gov |

| CO2 + DMA-dimer | Transformation of Dat2 to Cis-P2 | 1.4 x 10⁴ s⁻¹ nih.gov |

| CO2 + DMA-trimer | Transformation of TtB3 to Dat3 | 2.2 x 10⁹ s⁻¹ nih.gov |

Activation Energy Profiling for Reversible Processes

Theoretical studies have been instrumental in profiling the activation energy for the reversible reaction between dimethylamine and carbon dioxide. The activation barrier for this reaction is significantly influenced by the participation of neighboring dimethylamine molecules. nih.gov

For the reaction involving a single dimethylamine molecule and CO2, the activation barrier (ΔG‡) is calculated to be very high, approximately 38 kcal/mol, making the reaction unlikely to proceed at a significant rate. nih.gov However, when a second dimethylamine molecule is present, the activation energy for the rate-limiting step is dramatically reduced to about 11 kcal/mol. nih.gov The involvement of a third amine molecule further lowers the activation energy of the rate-limiting step to 6.4 kcal/mol. nih.gov This catalytic effect of additional amine molecules is crucial for the efficient formation of the carbamic acid intermediate. nih.gov

These computational findings highlight the importance of the local concentration of dimethylamine in facilitating the reaction with carbon dioxide by lowering the activation energy barriers for the reversible process.

Table 2: Theoretical Activation Energies for the Reaction of CO2 with Dimethylamine (DMA) Clusters

| Reactants | Rate-Limiting Step | Gibbs Free Energy of Activation (ΔG‡) |

|---|---|---|

| CO2 + DMA-monomer | Formation of carbamic acid | ~ 38 kcal/mol nih.gov |

| CO2 + DMA-dimer | Transformation of Dat2 to Cis-P2 | ~ 11 kcal/mol nih.gov |

| CO2 + DMA-trimer | Transformation of TtB3 to Dat3 | 6.4 kcal/mol nih.gov |

Thermodynamic Analyses of Interconversion

The interconversion between dimethylamine and carbon dioxide and this compound is governed by thermodynamic principles. The spontaneity and equilibrium position of this reversible reaction are determined by the changes in enthalpy, entropy, and Gibbs free energy.

Enthalpy and Entropy Changes in Formation/Decomposition

The reaction to form this compound from dimethylamine and carbon dioxide is known to be an exothermic process, meaning it releases heat (ΔH < 0). google.com This is a characteristic feature of the reaction between amines and CO2. nih.govresearchgate.net While specific experimental calorimetric data for the enthalpy of reaction for dimethylamine and CO2 was not found in the provided search results, theoretical studies on the closely related methylamine (B109427) in aqueous solution show an exothermic reaction for carbamate formation with a calculated enthalpy change (ΔH) of -12.4 kcal/mol. sid.ir

Gibbs Free Energy Landscapes for System Stability

The Gibbs free energy (ΔG) change determines the spontaneity of the reaction at a given temperature and pressure. It is defined by the equation ΔG = ΔH - TΔS. For a reaction to be spontaneous, the Gibbs free energy change must be negative.

Theoretical calculations for the reaction of CO2 with dimethylamine clusters in the gas phase provide insights into the Gibbs free energy landscape. For the reaction of a single CO2 molecule with a dimethylamine monomer, the Gibbs free energy of activation is very high, indicating a non-spontaneous process under those conditions. nih.gov However, with the involvement of a dimethylamine dimer, the reaction becomes exergonic, with a negative Gibbs free energy change, suggesting a spontaneous reaction. nih.gov

A theoretical study on the reaction of CO2 with methylamine in an aqueous solution calculated the Gibbs free energy change (ΔG) for carbamate formation to be -1.48 kcal/mol, indicating a spontaneous reaction at room temperature. sid.ir Given the similarities between methylamine and dimethylamine, a similar exergonic nature would be expected for the formation of this compound in solution.

Table 3: Theoretical Thermodynamic Parameters for Amine-CO2 Reactions

| Reaction | Parameter | Calculated Value |

|---|---|---|

| Methylamine + CO2 → Carbamate (aqueous) | Enthalpy Change (ΔH) | -12.4 kcal/mol sid.ir |

| Methylamine + CO2 → Carbamate (aqueous) | Gibbs Free Energy Change (ΔG) | -1.48 kcal/mol sid.ir |

Advanced Structural and Spectroscopic Characterization

Crystallographic Analysis of Solid-State Structures

The solid-state architecture of dimethylazanium (B1225679);N,N-dimethylcarbamate provides fundamental insights into the intrinsic packing forces and spatial arrangement of the constituent ions. Though it exists as a viscous liquid at ambient temperature, the compound readily forms large, colorless crystals upon standing. iucr.org

Single-crystal X-ray diffraction analysis provides a definitive structural elucidation of dimethylazanium;N,N-dimethylcarbamate. The study, conducted at a temperature of 123 K, reveals the precise arrangement of the dimethylazanium cations and N,N-dimethylcarbamate anions within the crystal lattice. researchgate.net The key crystallographic parameters determined from this analysis are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.808(2) |

| b (Å) | 11.234(2) |

| c (Å) | 7.643(2) |

| β (°) ** | 108.68(3) |

| Volume (ų) ** | 798.1(3) |

| Z | 4 |

| Temperature (K) | 123 |

Table 1: Crystallographic data for this compound.

The analysis confirms that the asymmetric unit contains one dimethylazanium cation and one N,N-dimethylcarbamate anion, which arrange in an ordered, repeating pattern to form the crystalline solid.

The crystal packing of this compound is primarily stabilized by robust intermolecular hydrogen bonds. nih.govchemrxiv.org The most significant interaction is the formation of hydrogen-bonded ion-pair dimers. researchgate.netiucr.org In this arrangement, the two acidic protons of the dimethylazanium cation ([CH₃]₂NH₂⁺) form strong N-H···O hydrogen bonds with the oxygen atoms of two adjacent N,N-dimethylcarbamate anions.

Solution-Phase Structural Elucidation

The behavior of this compound in solution, including its conformational dynamics and the integrity of the ion pair, can be effectively probed using advanced Nuclear Magnetic Resonance (NMR) techniques.

NMR spectroscopy is a powerful tool for characterizing the structure and dynamic processes of ionic species in solution. For this compound, NMR can confirm the identity of the cation and anion and provide information on their interaction and behavior in a given solvent environment.

High-resolution ¹H and ¹³C NMR spectra would exhibit distinct signals corresponding to the chemically non-equivalent nuclei in the dimethylazanium cation and the N,N-dimethylcarbamate anion. The chemical shifts are sensitive to the electronic environment and the nature of the deuterated solvent used.

The ¹H NMR spectrum is expected to show three primary resonances:

A signal for the two equivalent methyl groups of the dimethylazanium cation, [(CH₃ )₂NH₂]⁺.

A signal for the two equivalent methyl groups of the N,N-dimethylcarbamate anion, [(CH₃ )₂NCOO]⁻.

A broader signal corresponding to the two amine protons of the cation, [(CH₃)₂NH₂ ]⁺, whose chemical shift and appearance can be highly dependent on solvent, temperature, and concentration due to proton exchange.

The ¹³C NMR spectrum would similarly display distinct signals for the methyl carbons of the cation and anion, as well as a signal for the carboxylate carbon of the anion. The expected chemical shifts in various common deuterated solvents are outlined below.

| Nucleus | Group | CDCl₃ (ppm) | (CD₃)₂SO (ppm) | D₂O (ppm) |

| ¹H | Cation -CH₃ | ~2.5 - 2.7 | ~2.4 - 2.6 | ~2.6 - 2.8 |

| ¹H | Anion -CH₃ | ~2.8 - 3.0 | ~2.7 - 2.9 | ~2.8 - 3.0 |

| ¹H | Cation -NH₂⁺ | Variable | Variable | Variable (may exchange with D₂O) |

| ¹³C | Cation -CH₃ | ~36 - 38 | ~35 - 37 | ~36 - 38 |

| ¹³C | Anion -CH₃ | ~35 - 37 | ~34 - 36 | ~35 - 37 |

| ¹³C | Anion -COO⁻ | ~158 - 162 | ~157 - 161 | ~160 - 164 |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound in various deuterated solvents. Note: Values are estimates based on typical chemical shifts for similar functional groups.

While specific experimental data for this compound are not widely published, the application of advanced NMR techniques such as relaxation studies and Diffusion-Ordered Spectroscopy (DOSY) can be described on a theoretical basis.

Relaxation Studies : The measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times would offer significant insight into the motional dynamics of the ion pair in solution. T₁ values for the carbon and proton nuclei can be used to determine rotational correlation times, providing information on how fast the ionic entity tumbles in solution. Furthermore, comparing the relaxation times of different parts of the molecule, such as the methyl groups versus the core atoms, can reveal details about internal motions, like the rotation of the methyl groups.

Diffusion-Ordered Spectroscopy (DOSY) : The DOSY experiment is particularly well-suited for studying ion pairing in solution. This technique separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. In a DOSY experiment of this compound, both the dimethylazanium cation and the N,N-dimethylcarbamate anion would be expected to exhibit the same diffusion coefficient. This finding would provide strong evidence that the two ions move together as a distinct, associated ion pair in the specific solvent, rather than diffusing independently as separate entities. The measured diffusion coefficient could also be used to estimate the hydrodynamic radius of the solvated ion pair.

Infrared and Raman Spectroscopy for Vibrational Fingerprints and Bonding Analysis

Advanced Spectroscopic Probes for Environmental Sensitivity

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the primary chromophore is the N,N-dimethylcarbamate anion. The dimethylazanium cation does not absorb significantly in the UV-Vis region.

The carbamate (B1207046) group in the N,N-dimethylcarbamate anion contains non-bonding electrons on the nitrogen and oxygen atoms, as well as π electrons in the C=O double bond. This allows for two main types of electronic transitions:

n → π* (n-to-pi-star) transition: This transition involves the excitation of a non-bonding electron from the nitrogen or oxygen atom to an antibonding π* orbital of the carbonyl group. These transitions are typically of lower energy and appear at longer wavelengths (around 220-240 nm). They are often weak in intensity.

π → π* (pi-to-pi-star) transition: This involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are of higher energy, occur at shorter wavelengths (below 200 nm), and are generally much more intense than n → π* transitions.

The position and intensity of these absorption bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.orgmdpi.com Changes in solvent polarity can alter the energy levels of the ground and excited states of the carbamate anion, leading to a shift in the absorption maximum (λmax). researchgate.net This sensitivity can be used to probe the microenvironment of the compound. For instance, a blue shift (hypsochromic shift) with increasing solvent polarity is often observed for n → π* transitions.

| Electronic Transition | Approximate Wavelength Range (nm) | Relative Intensity |

| n → π | 220-240 | Weak |

| π → π | < 200 | Strong |

Note: Specific λmax values for this compound are not widely reported and would need to be determined experimentally.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While many carbamates, especially those containing aromatic rings, are known to be fluorescent, the fluorescence of simple aliphatic carbamates like N,N-dimethylcarbamate is expected to be weak. nih.govdocumentsdelivered.comresearchgate.net This is due to the lack of an extensive conjugated π-system which typically enhances fluorescence quantum yields.

However, if the compound does exhibit fluorescence, its emission spectrum can be a powerful tool for probing its local environment. leidenuniv.nlresearchgate.net The fluorescence intensity and the position of the emission maximum can be influenced by factors such as solvent polarity, viscosity, and the presence of quenchers. This environmental sensitivity, similar to solvatochromism in UV-Vis spectroscopy, can provide valuable information about the interactions of the compound with its surroundings. For example, the fluorophore 4-N,N-dimethylamino-1,8-naphthalimide is known for its solvatochromic fluorescent properties, which are utilized in sensing applications. mit.edu While not directly analogous in structure, it demonstrates the principle of using fluorescence to probe microenvironments.

Computational and Theoretical Chemistry Approaches

Quantum Mechanical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. It has been successfully applied to study dimethylazanium (B1225679);N,N-dimethylcarbamate, providing insights into its stability, bonding, and reactivity.

Quantum mechanics studies have been central to elucidating the most stable structure of dimethylazanium;N,N-dimethylcarbamate. Molecular modeling performed with GAMESS at the DFT M11/KTZVP level of theory has provided geometries that are in close agreement with those determined by X-ray crystallography. researchgate.net These calculations are crucial for understanding the fundamental electronic nature of the ionic pair.

The compound is formed from a 2:1 adduct of dimethylamine (B145610) and carbon dioxide and exists as an ionic pair in its liquid state up to 60 °C. researchgate.net X-ray diffraction studies have shown that in the solid state, the salt crystallizes as dimers. researchgate.netresearchgate.net This dimerization is a result of significant hydrogen bonding within and across adjacent ion pairs. researchgate.netresearchgate.net

DFT calculations on similar carbamate (B1207046) structures, such as Aminocarb, have been used to quantify the intermolecular forces that govern these structures. nih.gov Energy models like CE-B3LYP/6-31G(d,p) allow for the decomposition of total interaction energies into distinct components, revealing the contributions of electrostatic, dispersion, polarization, and repulsion forces. nih.gov For instance, in related systems, electrostatic and dispersion energies have been identified as the two dominant interactions contributing to structural stability. nih.gov The table below illustrates a typical breakdown of interaction energies for a carbamate compound, as determined by DFT-based calculations. nih.gov

| Interaction Energy Component | Energy (kJ mol-1) | Scale Factor |

|---|---|---|

| Electrostatic (Eele) | -55.2 | 1.057 |

| Polarization (Epol) | -16.7 | 0.740 |

| Dispersion (Edis) | -69.2 | 0.871 |

| Repulsion (Erep) | 47.0 | 0.618 |

| Total (Etot) | -94.1 | N/A |

Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by examining the properties of the activated complex at the transition state. wikipedia.orgbritannica.com DFT calculations are instrumental in locating these transition states on the potential energy surface and elucidating reaction mechanisms.

For this compound, computational studies have challenged previously accepted formation mechanisms. The formation involves a reaction between dimethylamine and carbon dioxide. researchgate.net One proposed mechanism involves the formation of N,N-dimethylcarbamic acid followed by a proton transfer to another dimethylamine molecule. researchgate.net However, molecular simulations indicate this is not feasible, as the resulting ion pair is highly unstable and a transition state leading to it does not exist. researchgate.net This has led to the proposal of new mechanisms, with modeling used to identify the most stable dimer and tetramer configurations of the compound. researchgate.net

Studies on the elimination kinetics of related 2-arylethyl N,N-dimethylcarbamates using DFT methods (MPW1PW91/6-31G(d,p)) have shown that these reactions proceed through a concerted, non-synchronous six-membered cyclic transition state. researchgate.net Such computational approaches allow for the detailed characterization of the transition state structure, providing insights into the synchronicity of bond-breaking and bond-forming events.

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.govnih.gov Although specific predicted spectra for this compound are not detailed in the available literature, the methodology is well-established.

For example, vibrational frequencies for FT-IR and FT-Raman spectra are typically computed using DFT methods like B3LYP with extended basis sets such as 6-311++G(d,p). nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same level of theory. nih.gov These theoretical spectra are crucial for assigning experimental peaks and understanding the vibrational modes and chemical environments within the molecule. The table below presents a representative comparison of experimental and calculated spectroscopic data for a related organic molecule, demonstrating the accuracy of such predictive methods. nih.gov

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP) | Difference |

|---|---|---|---|

| 13C NMR Shift (ppm) - C1 | 155.2 | 159.8 | 4.6 |

| 13C NMR Shift (ppm) - C2 | 121.5 | 125.1 | 3.6 |

| 1H NMR Shift (ppm) - H1 | 8.10 | 8.35 | 0.25 |

| IR Frequency (cm-1) - C=O Stretch | 1650 | 1665 | 15 |

| IR Frequency (cm-1) - N-H Stretch | 3350 | 3342 | -8 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to view the time evolution of molecular systems, offering insights into the dynamical behavior and interactions of molecules that are not accessible through static quantum mechanical calculations.

MD simulations are particularly well-suited for studying the behavior of ionic liquids like this compound in their native liquid state. By simulating the movement of atoms and molecules over time, MD can reveal details about solvation structures, transport properties, and phase behavior.

For instance, MD simulations have been used to study the structure of solvation shells of ions in N,N-dimethylformamide (DMF), a related aprotic solvent. researchgate.net By analyzing radial distribution functions (RDFs) and coordination numbers derived from the simulation trajectories, researchers can construct a detailed picture of how solvent molecules arrange themselves around cations and anions at various temperatures. researchgate.net This type of analysis would be directly applicable to understanding the liquid structure of this compound, revealing how the dimethylazanium cations and N,N-dimethylcarbamate anions interact and arrange themselves in the condensed phase.

While DFT is used to calculate the energy of specific molecular arrangements, MD simulations can explore the broader intermolecular interaction energy landscape by sampling a vast number of different configurations. This is crucial for understanding the stability of different aggregates and the thermodynamics of intermolecular binding.

The stability of the dimer and tetramer configurations of this compound, first identified by quantum mechanical modeling, can be further investigated using MD. researchgate.net Simulations can provide information on the free energy of association for these clusters in the liquid phase. As established by DFT on analogous systems, the key interactions governing this landscape are hydrogen bonds and van der Waals forces (dispersion), balanced by electrostatic and repulsive terms. researchgate.netnih.gov By mapping these interactions across different molecular orientations and distances, MD can provide a comprehensive picture of the energy landscape that dictates the structure and properties of the liquid.

Solvent Effects Modeling and Solvation Dynamics

The chemical behavior of this compound, a protic ionic liquid, is profoundly influenced by its surrounding solvent environment. Computational chemistry offers powerful tools to model these interactions through both implicit and explicit solvent models. ucsb.edu

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov They are computationally efficient for estimating the bulk electrostatic effects of a solvent on the stability and properties of the dimethylazanium and N,N-dimethylcarbamate ions. For instance, these models can predict how the polarity of a solvent might influence the equilibrium between the ion pair and its constituent molecules, dimethylamine and carbon dioxide.

Explicit Solvent Models: For a more detailed understanding, explicit solvent models are employed, typically within a Molecular Dynamics (MD) framework. ucsb.edu In this approach, individual solvent molecules are included in the simulation box along with the ionic liquid. This method is crucial for studying specific interactions like hydrogen bonding between the dimethylammonium cation's acidic proton and solvent molecules. eie.gr Classical MD simulations can reveal the local solvation structure, such as the arrangement of water molecules in the first and second solvation shells around the cation and anion. eie.gr Studies on the dimethylammonium (DMA+) cation in water, for example, have shown that it typically forms two strong hydrogen bonds with neighboring water molecules via its ammonium (B1175870) protons. eie.gr

Solvation Dynamics: Solvation dynamics refers to the time-dependent response of solvent molecules to a change in the solute's charge distribution, often following electronic excitation. nii.ac.jpiastate.edu While direct experimental studies on this compound are scarce, the dynamics can be investigated computationally. MD simulations are used to compute the time-correlation function of the solvation energy, which characterizes the timescale of the solvent's reorganization. nih.gov For ionic liquids, simulations have shown that solvation dynamics are often dominated by the collective translational motion of the constituent ions, a contrast to molecular liquids where rotational motion can be significant. nih.gov The study of these dynamics is crucial for understanding reaction rates and charge transfer processes occurring in this ionic liquid medium.

Below is a table summarizing the typical computational approaches used for modeling solvent effects.

| Modeling Approach | Description | Key Insights for this compound |

| Implicit Models (e.g., PCM, SMD) | Solvent is treated as a continuous dielectric medium. | Provides estimates of bulk solvent effects on ion pair stability and thermodynamics. Computationally efficient. |

| Explicit Models (e.g., MD) | Individual solvent molecules are explicitly included in the simulation. | Reveals detailed information on specific interactions like hydrogen bonding, local solvent structure, and coordination numbers. |

| Solvation Dynamics Simulations | MD simulations are used to track the time-resolved response of the solvent to a solute perturbation. | Characterizes the timescale of solvent reorganization, which is critical for understanding reaction kinetics in the ionic liquid. |

Hybrid Computational Methodologies

To accurately model complex chemical phenomena such as reactions and behavior in heterogeneous environments, hybrid methodologies that combine different levels of theory are indispensable.

QM/MM Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful framework for studying large molecular systems where a specific region requires high-level accuracy. mdpi.comnih.gov In this approach, the electronically active part of a system (e.g., reacting molecules) is treated with quantum mechanics, while the larger, surrounding environment (e.g., solvent or a protein scaffold) is described by a classical molecular mechanics force field. uiuc.edu

While no specific QM/MM studies on this compound have been published, the methodology is well-suited to investigate its behavior in several contexts:

Reaction Mechanisms in Solution: To study the formation or dissociation of the ionic liquid in a complex solvent, the dimethylazanium and N,N-dimethylcarbamate ions (or the reacting dimethylamine and CO2 molecules) could be defined as the QM region. The surrounding solvent molecules would be the MM region. This setup allows for an accurate description of the changes in electronic structure, such as bond breaking and formation, while efficiently accounting for the environmental effects of the solvent. rsc.org

Interactions with Biomolecules: If the ionic liquid were to interact with an enzyme or nucleic acid, the ion pair and the active site residues would constitute the QM region, and the rest of the macromolecule and solvent would be the MM part. nih.gov This approach is essential for understanding binding energies and catalytic processes with biological relevance.

The total energy in a typical additive QM/MM scheme is calculated as:

where is the energy of the quantum region, is the energy of the classical region, and describes the interaction between the two regions. mdpi.com

Ab Initio Molecular Dynamics for Reactive Pathways

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique where the forces on the atoms are calculated "on-the-fly" using electronic structure theory (like Density Functional Theory, DFT), rather than from a pre-parameterized force field. researchgate.net This allows for the simulation of chemical reactions, including bond formation and cleavage, with high accuracy.

AIMD is particularly relevant for studying the reactive pathways involving this compound, as this compound is central to the chemistry of CO2 capture by amines. nih.govresearchgate.net AIMD simulations have been instrumental in elucidating the mechanism of carbamate formation from amines and CO2 in aqueous solutions. nih.govacs.org

Key research findings from AIMD studies on related aqueous amine-CO2 systems include:

Zwitterion Intermediate: Simulations have explored the role of the zwitterionic carbamate intermediate (R₂NH⁺COO⁻). They have shown that this species can be spontaneously deprotonated by bulk water molecules. nih.govresearchgate.net

Proton Transfer Mechanisms: AIMD has revealed that proton transfer from the zwitterion does not occur through a simple intramolecular shift but via complex, water-mediated "Grotthuss-style" pathways. acs.org These pathways involve multiple water molecules and can lead to the formation of either a carbamate anion and a hydronium ion or a neutral carbamic acid. researchgate.net

Carbamic Acid Formation: The formation of dimethylcarbamic acid from the zwitterion intermediate has been shown to proceed through a route that involves the carbamate anion as a necessary intermediate, highlighting the dynamic role of the solvent in the reaction coordinate. acs.org

These AIMD studies provide a detailed, dynamic picture of the chemical transformations at the molecular level, offering insights that are inaccessible to classical MD or static quantum chemical calculations.

Role As a Reactive Ionic Medium and Reagent Precursor

Catalytic System Integration and Mechanistic Insights

Dimcarb has demonstrated significant utility in integrating and stabilizing catalytic systems, particularly in homogeneous catalysis. Its distinct properties facilitate catalyst immobilization and recycling, offering advantages in sustainable chemistry.

Homogeneous Catalysis with Immobilized Systems

Dimcarb serves as an effective polar solvent for the immobilization of homogeneous catalysts. This is particularly evident in palladium-catalyzed reactions, where the catalyst can be retained within the ionic liquid phase. researchgate.net The immobilization is often achieved by employing ligands specifically designed to be soluble in the polar medium. For instance, in the telomerization of β-myrcene, the use of sulfonated triphenylphosphine (B44618) derivatives ensures that the palladium catalyst remains sequestered in the dimcarb phase. researchgate.net

A key feature of the dimcarb system is its temperature-dependent phase behavior, or thermomorphism. researchgate.net In the palladium-catalyzed telomerization of β-myrcene, the reaction mixture, consisting of dimcarb, the substrate, and the catalyst, forms a single homogeneous liquid phase at the reaction temperature. Upon cooling, the mixture separates into two distinct liquid phases: a polar, catalyst-containing dimcarb phase and a nonpolar organic product phase. This behavior allows for the straightforward separation of the product by simple decantation, while the catalyst remains immobilized in the ionic liquid, ready for reuse. researchgate.net This approach successfully avoids the use of volatile organic solvents (VOCs), contributing to a greener chemical process. organic-chemistry.orgresearchgate.net

Activation and Regeneration Principles of Catalytic Species

The catalytic system's longevity and efficiency are critically dependent on the principles of activation and regeneration. The thermomorphic phase behavior facilitated by dimcarb is central to the efficient recycling and regeneration of the catalytic species. researchgate.net After the product phase is separated, the catalyst-containing dimcarb phase can be directly reused in subsequent reaction cycles.

Detailed studies on the palladium-catalyzed telomerization of β-myrcene have demonstrated the remarkable stability and reusability of the catalyst within the dimcarb medium. The system was successfully subjected to 14 consecutive recycling runs with only minimal leaching of the palladium catalyst and the dimcarb solvent. This high level of catalyst retention and sustained activity resulted in a total turnover number (TON) of 12,000, underscoring the effectiveness of dimcarb in preserving the catalytic species' activity over extended use. researchgate.net The regeneration in this context is the straightforward reuse of the intact, active catalytic phase, which remains potent for subsequent batches of the reaction.

Functionality in Organic Synthesis Pathways

Dimcarb's unique chemical nature allows it to participate directly in organic synthesis, primarily by acting as a latent source of dimethylamine (B145610). This functionality has been exploited in several important reaction classes.

Role as a Dimethylamine Surrogate and Reactive Amine Source

One of the most significant functions of dimcarb in organic synthesis is its role as a dimethylamine surrogate. researchgate.net Formed from two equivalents of dimethylamine and one of carbon dioxide, dimcarb can readily reverse this formation upon gentle heating. rsc.orglibretexts.org This thermal decomposition releases dimethylamine directly into the reaction mixture, avoiding the need to handle the volatile and flammable gas separately. organic-chemistry.orgresearchgate.net This characteristic makes dimcarb a safer and more convenient source of dimethylamine for various synthetic applications. wikipedia.org Its utility has been noted in reactions such as the Willgerodt-Kindler synthesis of N,N-dimethylthiocarboxamides and in ruthenium-catalyzed alcohol amination to produce tertiary dimethyl amines. organic-chemistry.orglibretexts.org

Participation in Telomerization Reactions (e.g., β-Myrcene)

Dimcarb has been successfully employed as both a solvent and a reagent in the palladium-catalyzed telomerization of β-myrcene, a renewable monoterpene. researchgate.net In this reaction, two molecules of the diene (β-myrcene) are coupled with one molecule of a nucleophile. The thermal decomposition of dimcarb provides the dimethylamine that acts as the nucleophile, leading to the formation of non-symmetrical C20-chain dimethyl amines with selectivities exceeding 80%. researchgate.net

The reaction leverages the dual functionality of dimcarb to create an efficient, solvent-free process. The integration of the catalyst immobilization and recycling system within the reactive ionic liquid showcases a sophisticated approach to sustainable synthesis.

| Parameter | Description | Value/Observation |

|---|---|---|

| Catalyst System | Palladium precursor and ligand used for the reaction. | [Pd(acac)₂] / Sulfonated Triphenylphosphine |

| Solvent/Reagent | Medium for reaction and source of nucleophile. | dimethylazanium (B1225679);N,N-dimethylcarbamate (dimcarb) |

| Substrate | The renewable diene being functionalized. | β-Myrcene |

| Product | Major product from the telomerization reaction. | C₂₀-chain dimethyl amines |

| Product Selectivity | The percentage of the desired telomer product. | > 80% |

| Phase Behavior | Temperature-dependent miscibility of components. | Thermomorphic (Homogeneous at reaction temp., biphasic upon cooling) |

| Catalyst Recycling | Reusability of the catalyst-containing dimcarb phase. | 14 consecutive runs |

| Total Turnover Number (TON) | A measure of catalyst activity and lifetime. | 12,000 |

Mechanistic Aspects in Hydroamination Reactions

Hydroamination is a significant atom-economical reaction involving the addition of an N-H bond of an amine across a carbon-carbon multiple bond in substrates like alkenes, alkynes, or dienes. nih.gov These reactions are typically catalyzed by a range of metals, including late transition metals like palladium. researchgate.net The mechanism of catalytic hydroamination often involves several key steps, which can vary depending on the catalyst and substrates. Common mechanistic pathways include the nucleophilic attack of an amine on a metal-coordinated alkene or the migratory insertion of an alkene into a metal-amide bond. researchgate.net

The amine source is a critical component of any hydroamination reaction. While direct studies detailing the use of dimethylazanium;N,N-dimethylcarbamate in hydroamination are not extensively documented in the surveyed literature, its established role as a reactive source of dimethylamine suggests its potential applicability. organic-chemistry.orgresearchgate.net Compounds that can generate the amine nucleophile in situ are valuable in catalytic processes. The controlled release of dimethylamine from dimcarb upon heating could, in principle, be coupled with a suitable hydroamination catalyst to facilitate the addition of a dimethylamino group across an unsaturated bond. This approach would align with modern synthetic strategies that seek to use safer, more easily handled precursors for reactive species.

Interplay with Solvent Properties in Reaction Systems

The compound this compound is a notable example of a reversible ionic liquid formed from the reaction of a secondary amine (dimethylamine) with carbon dioxide. Its utility as a reactive ionic medium and a precursor for other reagents is profoundly influenced by the properties of the solvent system in which it is formed and utilized. The solvent's characteristics, particularly its polarity and hydrogen bonding capabilities, directly affect the equilibrium of the formation reaction and the subsequent reactivity of the ionic species.

Impact of Polarity and Hydrogen Bonding on Reactivity

The formation of this compound from dimethylamine and CO2 is a chemical absorption process that is highly sensitive to the surrounding solvent environment. The polarity of the solvent plays a critical role in stabilizing the ionic products—the dimethylazanium cation and the N,N-dimethylcarbamate anion.

In polar solvents, the equilibrium of the reaction tends to favor the formation of the ionic liquid. The solvent's ability to solvate and stabilize these charged species drives the reaction forward. Water, a highly polar protic solvent, can facilitate the reaction; however, the presence of water can also lead to the formation of bicarbonate ions, introducing competing reaction pathways. researchgate.net In contrast, apolar solvents are less effective at stabilizing the ionic products, which can hinder the formation of the carbamate (B1207046) salt.

The table below summarizes the general influence of solvent properties on the formation of this compound.

| Solvent Property | Effect on Equilibrium/Reactivity | Rationale |

| High Polarity | Favors formation of ionic products | Stabilizes the dimethylazanium cation and N,N-dimethylcarbamate anion through solvation. |

| Low Polarity | Hinders formation of ionic products | Insufficient stabilization of the charged species, shifting equilibrium towards the neutral reactants. |

| Hydrogen Bond Donating (HBD) | Can stabilize the carbamate anion | Forms hydrogen bonds with the oxygen atoms of the carbamate, affecting its stability and nucleophilicity. nih.gov |

| Hydrogen Bond Accepting (HBA) | Can stabilize the dimethylazanium cation | Interacts with the acidic protons of the dimethylazanium ion, influencing its reactivity. |

Thermomorphic Behavior and Phase Separation Principles

This compound is a prime example of a reversible ionic liquid that can exhibit thermomorphic behavior. This property refers to the ability of a solvent system to exist as a single homogeneous phase at one temperature and to separate into two distinct liquid phases at another temperature. This behavior is driven by the reversible reaction between dimethylamine and carbon dioxide.

Upon heating, the equilibrium shifts to the left, favoring the decomposition of the ionic liquid back into the volatile reactants, dimethylamine and CO2. The release of the non-polar amine and gaseous CO2 from the liquid phase leads to a significant decrease in the polarity of the solution. This change in polarity can induce a phase separation, where the system separates into a solvent-rich phase and a phase containing any dissolved substrates or products that are less soluble in the nonpolar environment.

This temperature-dependent phase behavior is a key principle for creating "switchable" solvent systems. The system can be switched from a single-phase (ionic, polar) state to a two-phase (non-ionic, less polar) state simply by changing the temperature and CO2 pressure. This allows for homogeneous reaction conditions at one temperature and easy separation of products and catalysts at another, offering a significant advantage in process design.

The principles of this phase-separation behavior are summarized in the following table:

| Condition | Dominant Species | System State | Rationale |

| Low Temperature / High CO2 Pressure | This compound | Homogeneous (single phase) | The formation of the polar ionic liquid is favored, making the solution homogeneous with polar or semi-polar components. |

| High Temperature / Low CO2 Pressure | Dimethylamine + CO2 | Biphasic (phase separation) | The ionic liquid decomposes into less polar amine and gaseous CO2, reducing solution polarity and causing immiscible components to separate. |

This thermomorphic behavior is a critical feature for applications in catalysis and separations, as it provides an energy-efficient method for catalyst recycling and product isolation without the need for traditional distillation or extraction processes.

Interactions in Multi Component Systems

Amine-CO2-Water Interactions and Speciation

The formation of dimethylazanium (B1225679);N,N-dimethylcarbamate occurs in the DMA-CO2-Water system. The interactions within this ternary system are complex, leading to an equilibrium of various ionic and molecular species. The reaction between a secondary amine like dimethylamine (B145610) and CO2 in the presence of water proceeds primarily through the zwitterion mechanism. researchgate.netfigshare.com

Initially, the amine reacts with CO2 to form a zwitterionic intermediate. This intermediate is then deprotonated by a base, which can be another amine molecule or a water molecule, to form the stable carbamate (B1207046) anion (N,N-dimethylcarbamate). The protonated base, in this case, is the dimethylazanium cation. moreheadstate.edu

The key reactions in the aqueous DMA-CO2 system are:

Carbamate Formation: 2 (CH₃)₂NH + CO₂ ⇌ (CH₃)₂NH₂⁺ + (CH₃)₂NCOO⁻

Bicarbonate Formation (Hydrolysis of Carbamate): (CH₃)₂NCOO⁻ + H₂O ⇌ (CH₃)₂NH + HCO₃⁻

Carbonate Formation: HCO₃⁻ + (CH₃)₂NH ⇌ CO₃²⁻ + (CH₃)₂NH₂⁺

Water plays a crucial role in this system. It not only acts as a solvent but also participates directly in the reaction pathways. In the presence of water, the reaction can shift towards bicarbonate formation, which can increase the theoretical CO2 absorption capacity (moles of CO2 per mole of amine) from 0.5 (for carbamate formation) to 1.0. e3s-conferences.org The presence of water facilitates proton transfer and can stabilize the ionic species through hydration. figshare.comnih.gov

The distribution of these species—dimethylazanium, N,N-dimethylcarbamate, bicarbonate, carbonate, and free amine—is known as the system's speciation. It is highly dependent on factors such as CO2 loading, temperature, and amine concentration. osf.ioresearchgate.net At low CO2 loadings, the primary product is the carbamate salt, dimethylazanium;N,N-dimethylcarbamate. As CO2 loading increases, the concentration of bicarbonate rises due to the hydrolysis of the carbamate. osf.io

Table 1: Major Species in the Dimethylamine-CO2-Water System

| Species Name | Chemical Formula | Role in the System |

| Dimethylazanium | (CH₃)₂NH₂⁺ | Cationic product; protonated amine. |

| N,N-dimethylcarbamate | (CH₃)₂NCOO⁻ | Anionic product; CO2-carrier. |

| Bicarbonate | HCO₃⁻ | Secondary CO2-carrier, formed via hydrolysis. researchgate.net |

| Carbonate | CO₃²⁻ | CO2-carrier, present at higher pH values. youtube.com |

| Dimethylamine | (CH₃)₂NH | Reactant; acts as a base for deprotonation. |

| Carbon Dioxide | CO₂ | Reactant; acidic gas being captured. |

| Water | H₂O | Solvent and reactant; facilitates proton transfer. figshare.come3s-conferences.org |

Interactions with Co-solvents and Additives

The performance of amine-based CO2 capture systems can be modified by introducing co-solvents or additives. These components alter the physicochemical properties of the solvent blend, thereby influencing the interactions involving this compound.

Co-solvents are typically organic liquids mixed with the aqueous amine solution. The primary goals of using co-solvents are to reduce the energy required for solvent regeneration, enhance the physical solubility of CO2, and decrease the viscosity of the solution. pnnl.govresearchgate.net Common types of co-solvents include alcohols (e.g., methanol, ethanol) and glycols (e.g., ethylene (B1197577) glycol). pnnl.gov

The interactions of these co-solvents within the system are multifaceted:

Solvation Effects: Co-solvents change the solvation environment around the ionic species, dimethylazanium and N,N-dimethylcarbamate. This can affect the stability of the carbamate and influence the equilibrium between carbamate and bicarbonate. researchgate.net For instance, less polar co-solvents might decrease the stability of the ionic products, potentially lowering the energy needed to reverse the reaction during regeneration.

Physical Absorption: Some organic co-solvents can physically dissolve CO2, adding a physical absorption component to the predominantly chemical absorption process. researchgate.net

Table 2: Influence of Co-solvents on System Properties

| Co-solvent Type | Example | Primary Effect on the System |

| Alcohols | Methanol, Ethanol | Reduce solution viscosity; can enhance physical CO2 solubility. pnnl.gov |

| Glycols | Ethylene Glycol (EG) | Lower water's partial pressure, reducing solvent loss; decrease regeneration energy. pnnl.gov |

| Ethers | Diglyme | Low vapor pressure and heat capacity can lower energy consumption. researchgate.net |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Can enhance CO2 absorption capacity compared to water. researchgate.netnih.gov |

Effect on Solute-Solvent Dynamics and Transport Phenomena

The formation of this compound from neutral reactants (dimethylamine, CO2) significantly alters the nature of the solution, transforming it into an electrolyte. This change has profound effects on solute-solvent dynamics and the transport properties of the system, such as diffusion and viscosity.

The presence of charged species introduces strong, long-range electrostatic interactions (ion-ion, ion-dipole) that are absent in the initial unreacted solution. These interactions lead to a more structured liquid environment. researchgate.net

Viscosity: The introduction of ionic species and the resulting network of hydrogen bonds and electrostatic interactions typically leads to a significant increase in the solution's viscosity. This increase is a critical parameter in engineering applications, as it directly impacts pumping costs and the efficiency of mass transfer between the gas and liquid phases. researchgate.net

Conductivity: As an ionic salt, the formation of this compound increases the electrical conductivity of the solution. This property is sometimes used to monitor the extent of CO2 loading in the amine solvent.

Molecular dynamics simulations and spectroscopic studies can provide insight into these phenomena by probing the local environment around each species and the timescale of molecular motions. nih.gov Understanding these transport phenomena is essential for accurately modeling and designing efficient CO2 capture processes. researchgate.net

Table 3: Impact of this compound Formation on Transport Properties

| Transport Property | Change upon Formation | Underlying Reason |

| Viscosity | Increase | Introduction of strong ion-ion and ion-dipole interactions; formation of hydrogen-bonded networks. |

| Diffusivity | Decrease | Larger effective size of ionic species (solvated ions) and increased electrostatic drag. researchgate.net |

| Electrical Conductivity | Increase | Formation of mobile charge carriers (ions). |

| Mass Transfer Coefficient | Decrease | Primarily due to increased viscosity and reduced diffusivity of reactive species. researchgate.net |

Conceptual Advancements and Future Research Directions

Refined Theoretical Models and Predictive Capabilities

The transient and reversible nature of dimethylammonium dimethylcarbamate (B8479999) necessitates sophisticated theoretical models to understand and predict its behavior. Computational chemistry has become an indispensable tool in this regard, offering insights that are often difficult to obtain through experimental means alone.

Advanced computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are being employed to model the interactions within carbamate-based ionic liquids. mdpi.comnih.gov These models help elucidate the complex interplay of forces, including ion-ion and ion-solvent interactions, which govern the compound's physical and chemical properties. rsc.orgresearchgate.net For instance, DFT studies can predict the optimized geometries, electronic structures, and reaction pathways for the formation and decomposition of the carbamate (B1207046) salt. researchgate.netmdpi.com

A key area of development is the refinement of force fields used in MD simulations to more accurately represent the dynamic behavior of these systems over time. nih.gov Accurate models can predict macroscopic properties like viscosity, conductivity, and CO2 absorption capacity based on the molecular structure of the constituent ions. mdpi.com This predictive power is crucial for designing new carbamate systems with tailored properties for specific applications. mdpi.com The relationship between the structure of the ions and the resulting properties of the ionic liquid is a major focus of these theoretical investigations. nih.govnih.govresearchgate.net

Table 1: Theoretical Approaches in the Study of Carbamate Systems

| Theoretical Method | Application and Insights | Key Predictive Capabilities |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction energetics, and optimized molecular geometries. researchgate.netunesp.br | Reaction mechanisms, thermodynamic stability, spectroscopic properties (IR spectra). researchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulations | Investigation of dynamic properties and intermolecular interactions in the liquid state. nih.gov | Transport properties (viscosity, diffusion), phase behavior, solvation structures. nih.gov |

| Quantum Chemistry Calculations | High-accuracy calculation of molecular energies and properties of small clusters or isolated ion pairs. mdpi.com | Bond energies, charge distribution, rotational barriers. acs.org |

These computational advancements are moving the field from a descriptive to a predictive science, enabling the in silico design and screening of novel reversible ionic liquids before their synthesis. mdpi.com

Development of Advanced Analytical Techniques for In Situ Studies

Understanding the dynamic equilibrium of dimethylammonium dimethylcarbamate formation requires analytical techniques that can monitor the reaction in real-time, or in situ. nih.gov The development of such methods is critical for unraveling the kinetics and mechanisms of CO2 capture and release.

Spectroscopic techniques are at the forefront of these efforts. In situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using isotopes like ¹³C and ¹⁵N, has proven to be a powerful tool for identifying and quantifying the various species present in solution during the reaction, including the carbamate anion, the ammonium (B1175870) cation, and unreacted amine. nih.govrsc.orgresearchgate.net This allows for a detailed investigation of the reaction equilibrium under different conditions of temperature and pressure. nih.gov

Fourier-transform infrared (FTIR) spectroscopy is another valuable technique for monitoring the formation of the carbamate group, which has characteristic absorption bands. researchgate.net The application of advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with ionic liquid mobile phase additives, is also being explored for the separation and analysis of complex mixtures containing carbamate species. nih.gov Electrochemical methods are also emerging as sensitive probes for studying the ionic nature and transport properties of these systems. acs.orgacs.orgresearchgate.net

These advanced analytical methods provide a window into the reaction as it happens, offering crucial data to validate theoretical models and to understand the factors that control the efficiency of CO2 absorption and desorption.

Integration of Fundamental Understanding into Broader Chemical Principles

The study of dimethylammonium dimethylcarbamate is not an isolated pursuit; it contributes significantly to and benefits from broader chemical principles. The reversible reaction between an amine and CO2 serves as a model system for understanding dynamic covalent chemistry and the principles of chemical equilibrium. nih.gov

This system is a prime example of "switchable solvents," where the properties of the liquid, particularly its polarity and ionic character, can be changed by the addition or removal of a trigger like CO2. gatech.edu This concept is a powerful tool in green chemistry, allowing for reactions to be carried out in a homogeneous medium, followed by easy separation of products by switching the solvent to a biphasic state. gatech.edu

Furthermore, the investigation of dimethylammonium dimethylcarbamate enriches the field of ionic liquids, a class of materials defined as salts with low melting points. wikipedia.org It highlights a subclass known as reversible or protic ionic liquids, where the ions are formed through a reversible proton transfer reaction. Understanding the structure-property relationships in these systems contributes to the broader goal of designing ionic liquids with specific functionalities. mdpi.comacs.org The temperature-responsive behavior of some ionic liquid systems, where miscibility with other solvents changes with temperature, is another fundamental concept being advanced by this research. nih.govacs.org Ultimately, the knowledge gained is being integrated into the foundational principles of physical organic chemistry, materials science, and chemical engineering.

Q & A

Basic: What are the recommended synthetic routes for preparing dimethylazanium;N,N-dimethylcarbamate, and how can reaction conditions be optimized?

Answer:

this compound can be synthesized via carbamate formation reactions. A typical approach involves the reaction of dimethylamine with a chloroformate or carbonylating agent under controlled pH and temperature. Key reagents and conditions include:

Optimization Strategy:

Use factorial design to evaluate variables (e.g., molar ratio, solvent polarity, temperature). For example, a 2³ factorial design can assess the impact of dimethylamine excess (1.2–1.5 eq), solvent polarity (THF vs. DCM), and reaction time (2–6 hrs) on yield .

Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm carbamate linkage (e.g., carbonyl carbon at ~155 ppm) and dimethylazanium moiety (quartet for N-methyl groups at ~3.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC/UPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect hydrolytic byproducts .

Validation: Cross-reference data with NIST-standardized spectra and perform spiking experiments with known impurities .

Advanced: How does this compound interact with enzymatic targets, and what methodologies are used to study its inhibition mechanisms?

Answer:

The compound’s dimethylazanium group may act as a hydrogen-bond donor, while the carbamate moiety could mimic transition states in enzymatic reactions. Key methodologies include:

- Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for esterases or proteases) .

- X-ray Crystallography: Resolve enzyme-inhibitor complexes to identify binding modes (e.g., active-site vs. allosteric) .

- Molecular Dynamics (MD) Simulations: Model binding stability and conformational changes over 100-ns trajectories .

Case Study: For acetylcholinesterase inhibition, pre-incubate the enzyme with the compound, monitor residual activity using Ellman’s reagent, and compare to control inhibitors like physostigmine .

Advanced: What computational approaches are suitable for modeling the reactivity of this compound in catalytic processes?

Answer:

- Density Functional Theory (DFT): Calculate reaction pathways (e.g., carbamate hydrolysis) using B3LYP/6-31G(d) to identify transition states and activation energies .

- QSPR Models: Predict physicochemical properties (logP, pKa) using atomistic descriptors and regression analysis .

- Catalytic Cycle Simulations: Map free-energy landscapes for reactions involving transition metals (e.g., Pd-catalyzed coupling) .

Validation: Compare computed NMR shifts (<2 ppm deviation) and reaction barriers (±5 kJ/mol) with experimental data .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

Step 1: Validate experimental conditions:

- Solubility: Use shake-flask method (aqueous buffer at pH 7.4 vs. organic solvents) and compare with published values .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Step 2: Identify confounding factors:

- pH Sensitivity: Carbamates hydrolyze under acidic/basic conditions; ensure buffers are inert (e.g., phosphate vs. Tris) .

- Light Exposure: Protect samples from UV light to prevent photodegradation .

Step 3: Publish corrections with raw data and metadata to enhance reproducibility .

Basic: What are the storage and handling protocols to ensure the stability of this compound in laboratory settings?

Answer:

- Storage: Airtight containers under argon at –20°C (prevents hydrolysis and oxidation) .

- Handling: Use gloveboxes for moisture-sensitive reactions and avoid prolonged exposure to ambient conditions .

- Stability Monitoring: Perform monthly QC checks via TLC (silica gel, ethyl acetate/hexane) to detect degradation .

Advanced: How can researchers resolve contradictions in the reported biological activity of this compound across in vitro vs. in vivo studies?

Answer:

- Pharmacokinetic Profiling: Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS) .

- Species-Specific Differences: Compare enzyme orthologs (e.g., human vs. murine CYP450 isoforms) using recombinantly expressed proteins .

- Dose-Response Reassessment: Use Hill slope analysis to identify non-linear effects at high concentrations .

Example: If in vitro IC₅₀ is 10 µM but in vivo ED₅₀ is 100 mg/kg, evaluate bioavailability limitations (e.g., plasma protein binding) .

Basic: What are the key safety considerations when working with this compound in a laboratory?

Answer:

- Toxicity Screening: Follow OECD guidelines for acute oral toxicity (LD₅₀ in rodents) and skin irritation assays .

- Exposure Mitigation: Use fume hoods for weighing, and wear nitrile gloves (carbamates can permeate latex) .

- Waste Disposal: Neutralize with dilute NaOH (hydrolyzes carbamate to less toxic products) before disposal .

Advanced: What strategies can be employed to modify the carbamate moiety of this compound for enhanced target selectivity?

Answer:

- Bioisosteric Replacement: Substitute the carbamate oxygen with thio (S) or sulfonyl (SO₂) groups to alter hydrogen-bonding capacity .

- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) near the carbamate to block off-target interactions .

- Prodrug Design: Mask the carbamate as a labile ester for site-specific activation (e.g., by tumor-associated enzymes) .

Validation: Test analogs in orthogonal binding assays (SPR, ITC) and selectivity panels .

Advanced: How can machine learning (ML) accelerate the discovery of derivatives of this compound with improved properties?

Answer:

- Dataset Curation: Compile structural (SMILES), physicochemical (logP, PSA), and bioactivity data from public databases .

- Model Training: Use graph neural networks (GNNs) to predict IC₅₀ against target enzymes .

- Generative Chemistry: Employ variational autoencoders (VAEs) to design novel carbamate analogs with optimal ADMET profiles .

Case Study: Train an ML model on 500 carbamate derivatives to prioritize synthesis of 10 candidates with predicted IC₅₀ < 1 µM and solubility > 50 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.